4-Methylisoindolin-1-one
Overview
Description
4-Methylisoindolin-1-one is a chemical compound with the CAS Number: 65399-01-1 . It has a molecular weight of 147.18 and its IUPAC name is 4-methyl-1-isoindolinone . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of isoindolinones, including 4-Methylisoindolin-1-one, can be divided into two categories . The first involves the direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones . The second involves the construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Molecular Structure Analysis
The InChI Code of 4-Methylisoindolin-1-one is 1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11) . This code represents the molecular structure of the compound .Chemical Reactions Analysis
Isoindolinone synthesis, including that of 4-Methylisoindolin-1-one, often involves transition metal-catalyzed C−C bond-forming reactions . These reactions can lead to a broad range of substituted isoindolinones .Physical And Chemical Properties Analysis
4-Methylisoindolin-1-one is a solid substance at room temperature .Scientific Research Applications
Antiviral Activities
- Scientific Field: Pharmacology
- Application Summary: Isoindolin-1-one analogs have been found to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities . They were isolated from the stems of Nicotiana tabacum, a type of tobacco plant .
- Methods of Application: The compounds were tested for their anti-TMV activities. The study focused on the stems of a mutant N. tabacum for gene editing with the alkaloid metabolic pathway .
- Results: Compounds exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6%, 42.8%, and 71.5%. These rates are higher than the inhibition rate of the positive control (33.2%) . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .
Synthesis of Isoindolin-1-one Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Isoindolin-1-one derivatives can be synthesized via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials .
- Methods of Application: A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions . This process provided access to four series of complex and potentially biologically active scaffolds .
- Results: The synthesis of isoindolin-1-one compounds was achieved via a ring closure involving intramolecular amidation .
Antiviral Activities of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, including antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The compounds were tested for their antiviral activities. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
Future Directions
Isoindolinone derivatives, including 4-Methylisoindolin-1-one, have been found in a large variety of naturally occurring as well as synthetic, biologically and pharmaceutically active compounds . They serve as important key intermediates for a number of highly useful organic compounds and natural products . Therefore, the development of efficient synthetic methodologies for these compounds is an active area of research .
properties
IUPAC Name |
4-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUBVWIYNGVGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622224 | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoindolin-1-one | |
CAS RN |
65399-01-1 | |
Record name | 2,3-Dihydro-4-methyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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